molecular formula C20H22N2O3S B2422935 (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide CAS No. 1396892-10-6

(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide

Cat. No.: B2422935
CAS No.: 1396892-10-6
M. Wt: 370.47
InChI Key: QZLLVOLHXSOACZ-OUKQBFOZSA-N
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Description

(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a vinylsulfonamido moiety, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the vinylsulfonamide intermediate: This step involves the reaction of p-tolylsulfonyl chloride with an appropriate amine to form the vinylsulfonamide intermediate.

    Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Acetamide formation: The final step involves the reaction of the cyclopropylated intermediate with acetic anhydride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide: Lacks the (E)-configuration.

    N-cyclopropyl-2-(4-(2-(m-tolyl)vinylsulfonamido)phenyl)acetamide: Contains a meta-tolyl group instead of a para-tolyl group.

    N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is unique due to its specific (E)-configuration and the presence of a para-tolyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-15-2-4-16(5-3-15)12-13-26(24,25)22-19-8-6-17(7-9-19)14-20(23)21-18-10-11-18/h2-9,12-13,18,22H,10-11,14H2,1H3,(H,21,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLLVOLHXSOACZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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